IWP-2
Overview
Description
IWP-2 is a small molecule inhibitor that targets the WNT signaling pathway by inhibiting the enzyme Porcupine. Porcupine is a membrane-bound acyltransferase responsible for the palmitoylation of WNT proteins, which is essential for their secretion and signaling capability . The chemical formula of this compound is C₂₂H₁₈N₄O₂S₃, and it has a molecular weight of 466.6 g/mol .
Mechanism of Action
Target of Action
IWP-2 primarily targets a membrane-bound O-acyltransferase known as Porcupine (Porcn) . Porcn plays a crucial role in the palmitoylation of WNT proteins, a process that is essential for WNT secretion and signaling capability .
Mode of Action
This compound inhibits the WNT pathway by specifically targeting Porcn . By inhibiting Porcn, this compound prevents the palmitoylation of WNT proteins, thereby blocking WNT secretion and signaling capability .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the WNT signaling pathway . By inhibiting Porcn, this compound prevents the activation of this pathway, leading to a decrease in WNT secretion and signaling .
Pharmacokinetics
It’s known that this compound is an inhibitor of wnt processing and secretion with an ic50 of 27 nm .
Result of Action
The inhibition of the WNT pathway by this compound has several effects at the molecular and cellular levels. It suppresses the self-renewal of mouse embryonic stem (ES) cells and supports their conversion to epiblast-like stem cells . It also inhibits the maintenance and proliferation of mouse Lgr5+ intestinal and cochlear epithelial stem cells, demonstrating the importance of WNT signaling in these processes . Furthermore, this compound promotes cardiomyocyte differentiation from human pluripotent stem cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in vivo studies have shown that this compound can cause a significant reduction in the uptake of blue beads as well as E. coli as assessed by CFUs in peritoneal lavage cells within 2 hours . In addition, the levels of TNF-α and IL-6 in the lavage fluid of the corresponding mice are reduced by 2-4-fold compared with control values . Interestingly, this compound even induces a considerable increase in the secretion of the anti-inflammatory cytokine IL-10 .
Preparation Methods
Synthetic Routes and Reaction Conditions
IWP-2 can be synthesized through a multi-step process involving the reaction of various intermediates. One common synthetic route involves the reaction of 6-methyl-2-benzothiazolylamine with 3,4,6,7-tetrahydro-4-oxo-3-phenylthieno[3,2-d]pyrimidine-2-thiol in the presence of acetic anhydride . The reaction is typically carried out under reflux conditions, followed by purification using column chromatography.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route mentioned above. The process includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yield and purity. The final product is purified using techniques like recrystallization or high-performance liquid chromatography (HPLC) to ensure a purity of ≥98% .
Chemical Reactions Analysis
Types of Reactions
IWP-2 primarily undergoes substitution reactions due to the presence of reactive functional groups like amides and thioethers. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in the presence of a base like triethylamine.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield alkylated derivatives of this compound, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
IWP-2 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: this compound is used as a tool compound to study the WNT signaling pathway and its role in various biological processes.
Biology: It is employed to investigate the role of WNT signaling in stem cell differentiation, tissue regeneration, and development.
Medicine: this compound is used in cancer research to explore the relationship between WNT signaling and tumor growth.
Comparison with Similar Compounds
IWP-2 is unique in its ability to selectively inhibit the Porcupine enzyme and block WNT signaling. Similar compounds include IWP-4 and LGK-974, which also target the WNT signaling pathway but may have different mechanisms of action or selectivity profiles .
IWP-4: Another Porcupine inhibitor with a similar mechanism of action but different chemical structure.
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2S3/c1-13-7-8-15-17(11-13)31-21(23-15)25-18(27)12-30-22-24-16-9-10-29-19(16)20(28)26(22)14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3,(H,23,25,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKPZSMRWPJJDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC4=C(C(=O)N3C5=CC=CC=C5)SCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50366724 | |
Record name | IWP-2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50366724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
686770-61-6 | |
Record name | IWP-2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50366724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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